Methyl (6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a preparative method of synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides has been proposed . This involves the bromination of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid allylamide using an equivalent of molecular bromine .Molecular Structure Analysis
The molecular structure of this compound is based on a 1,2,3,4-tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring. This core is substituted at the 4-position with an acetoxy group and at the 6,7-positions with methoxy groups.Chemical Reactions Analysis
In the context of similar compounds, it has been shown that bromination of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid allylamide occurs with a conventional addition of the halogen to the allyl double bond and not with halocyclization .Scientific Research Applications
Synthesis Applications
Synthesis of Pyrroloquinolines : Methyl (6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetate is involved in the synthesis of pyrrolo[4,3,2-de]quinolines, which are important in formal total syntheses of various complex natural products including damirones, batzelline, and makaluvamines (Roberts et al., 1997).
Chiral Intermediate Synthesis : This compound serves as a key chiral intermediate in the synthesis of natural isoquinoline derivatives with a C1 quaternary center (Maurin, Czarnocki, & Paluchowska, 1996).
Asymmetric Synthesis of Tetrabenazine : It has been used in the attempted asymmetric synthesis of tetrabenazine, although racemization was observed under acidic conditions in the final step (Wu Xiaoming, 2010).
Chemical Analysis and Structural Studies
Conformational Analysis of Stereoisomers : The compound is used in the synthesis and conformational analysis of various stereoisomeric isoquinolines, aiding in understanding their molecular structures (Sohár et al., 1992).
X-Ray Crystallography : It has been employed in studies involving X-ray crystallography to confirm the structures of related compounds (Bailey et al., 1995).
Biological Activity and Pharmacology
Synthesis of Anticonvulsants : Derivatives of this compound are synthesized for their potential anticonvulsant activity in animal models of epilepsy (Gitto et al., 2010).
Synthesis of Antihypoxic Agents : Methyl esters of this compound are reacted with dialkylaminoalkylamines to synthesize N-R-amides, which show high antihypoxic effects and potential antioxidant properties (Ukrainets, Mospanova, & Davidenko, 2014).
Development of Adrenergic Receptor Antagonists : It is used in the synthesis of novel derivatives acting as selective alpha(2C)-adrenergic receptor antagonists, showing potential in treating brain diseases (Hagihara et al., 2007).
Deconstruction for Pharmacological Separation : The deconstruction of this compound's moiety has been explored to separate P-glycoprotein activity from σ2 receptor affinity in mixed agents (Pati et al., 2015).
PET Ligand Synthesis : Carbon-11 and fluorine-18 labeled derivatives of this compound have been synthesized as potential positron emission tomography ligands for imaging brain diseases (Gao et al., 2006).
Mechanism of Action
Target of Action
It is known that 4-hydroxy-2-quinolones, a class of compounds to which this molecule belongs, have interesting pharmaceutical and biological activities . They are valuable in drug research and development .
Mode of Action
It is known that 4-hydroxy-2-quinolones interact with various biological targets, leading to a range of effects .
Biochemical Pathways
4-hydroxy-2-quinolones are known to interact with a variety of biological targets, potentially affecting multiple pathways .
Result of Action
It is known that 4-hydroxy-2-quinolones have a range of biological activities, suggesting that they could have multiple effects at the molecular and cellular level .
Future Directions
The interesting pharmaceutical and biological activities of similar compounds make them valuable in drug research and development . The search for substances with the ability to arrest pain and the creation of novel analgesics is one of the most important tasks of medicinal chemistry . Therefore, the chemical modification of these compounds is undoubtedly of interest for the development of new pharmaceuticals .
Biochemical Analysis
Biochemical Properties
Methyl (6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially acting as an antioxidant . The compound’s interaction with these enzymes may involve binding to their active sites, thereby modulating their activity and contributing to cellular protection against oxidative damage.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can enhance the expression of genes involved in antioxidant defense mechanisms . Additionally, it may affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active or allosteric sites . This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in vitro or in vivo may result in adaptive cellular responses, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant defense and improved cellular function . At higher doses, toxic or adverse effects may be observed, including oxidative stress and cellular damage. Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism . The compound may influence metabolic flux by altering the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. These interactions can lead to changes in metabolite levels and energy production, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound may be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and efficacy. Binding to transport proteins may facilitate its movement within the cellular environment, ensuring its availability at target sites.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s localization within the cell can determine its interactions with specific biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
methyl 2-(6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinolin-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-18-11-6-9-8(5-14(17)20-3)4-13(16)15-10(9)7-12(11)19-2/h6-8H,4-5H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMUCUVCKYFYBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)CC(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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